MFCD18313991
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Overview
Description
MFCD18313991 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18313991 involves several steps, including the use of specific reagents and catalysts. One common method involves the reaction of lactones with reagents generated in situ from carbon tetrachloride and triphenylphosphine in a Wittig-type fashion to give gem-dichloro-olefin derivatives. These compounds undergo reductive alkylation with organolithium reagents to furnish acetylene derivatives bearing substituents at their termini .
Industrial Production Methods
Industrial production of this compound typically involves continuous-flow synthesis in packed-bed reactors. This method allows for efficient production and scalability, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
MFCD18313991 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
MFCD18313991 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: This compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD18313991 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Properties
IUPAC Name |
2-chloro-5-(2-fluoro-4-hydroxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c14-11-4-1-7(5-10(11)13(16)18)9-3-2-8(17)6-12(9)15/h1-6,17H,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPHGPKRWMARKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)O)F)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684492 |
Source
|
Record name | 4-Chloro-2'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261947-28-7 |
Source
|
Record name | 4-Chloro-2'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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